An In-Depth Technical Guide to D-myo-Inositol 2,4-bisphosphate Ammonium Salt for Researchers and Drug Development Professionals
An In-Depth Technical Guide to D-myo-Inositol 2,4-bisphosphate Ammonium Salt for Researchers and Drug Development Professionals
Introduction: The Significance of Inositol Phosphates in Cellular Communication
In the intricate landscape of intracellular signaling, inositol and its phosphorylated derivatives, known as inositol phosphates (InsPs), function as pivotal second messengers.[1][2] These molecules are integral to the transduction of a vast array of extracellular signals, including hormones, growth factors, and neurotransmitters, into specific cellular responses.[3] The parent compound, myo-inositol, is a carbocyclic sugar polyalcohol that serves as the structural backbone for a multitude of signaling molecules, including the membrane-associated phosphatidylinositol phosphates (PIPs).[2]
The phosphorylation of the inositol ring at various positions by specific kinases generates a diverse family of InsPs, each with distinct roles in cellular processes. Among these, D-myo-Inositol 2,4-bisphosphate holds a unique position. While not as extensively studied as its more famous counterpart, D-myo-Inositol 1,4,5-trisphosphate (InsP3), the 2,4-bisphosphate isomer is a key metabolite in the complex web of inositol phosphate metabolism and is crucial for the fine-tuning of cellular signaling cascades. This guide will delve into the specific attributes and functions of D-myo-Inositol 2,4-bisphosphate, providing a technical foundation for its study and potential therapeutic application.
Part 1: Physicochemical Properties of D-myo-Inositol 2,4-bisphosphate Ammonium Salt
A thorough understanding of the physicochemical properties of D-myo-Inositol 2,4-bisphosphate ammonium salt is fundamental for its accurate handling, storage, and application in experimental settings.
Molecular Weight and Chemical Structure
The chemical formula for the free acid form of D-myo-Inositol 2,4-bisphosphate is C₆H₁₄O₁₂P₂. The molecular weight of the free acid is 340.12 g/mol . The ammonium salt form contains an unspecified number of ammonium ions to counterbalance the negative charges of the phosphate groups. Assuming a dinegative charge on the bisphosphate at physiological pH, the molecular formula for the diammonium salt would be C₆H₂₂N₂O₁₂P₂.
| Property | Value | Source |
| Molecular Formula (Free Acid) | C₆H₁₄O₁₂P₂ | N/A |
| Molecular Weight (Free Acid) | 340.12 g/mol | N/A |
| Molecular Formula (Diammonium Salt) | C₆H₂₂N₂O₁₂P₂ | Calculated |
| Calculated Molecular Weight (Diammonium Salt) | 376.18 g/mol | Calculated |
The chemical structure of D-myo-Inositol 2,4-bisphosphate is characterized by a myo-inositol ring with phosphate groups attached to the hydroxyls at the 2nd and 4th positions.
Caption: Chemical structure of D-myo-Inositol 2,4-bisphosphate.
Part 2: The Biological Role and Signaling Pathway
D-myo-Inositol 2,4-bisphosphate is an intermediate in the complex metabolic network of inositol phosphates. Its cellular concentration is tightly regulated by the activities of various inositol phosphate kinases and phosphatases.
Function in Cellular Signaling
While the specific functions of D-myo-Inositol 2,4-bisphosphate are still under active investigation, it is understood to be a product of the dephosphorylation of higher inositol phosphates and a precursor for the synthesis of other signaling molecules. Its presence and concentration can influence the activity of enzymes involved in the phosphoinositide signaling cascade, thereby modulating cellular responses such as calcium mobilization, gene expression, and cytoskeletal rearrangement.
The diagram below illustrates the central position of inositol bisphosphates within the broader inositol phosphate signaling pathway.
Caption: Generalized Inositol Phosphate Signaling Pathway.
Part 3: Experimental Protocols and Applications
The study of D-myo-Inositol 2,4-bisphosphate requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of inositol phosphate isomers.[4][5][6]
Workflow for the Analysis of D-myo-Inositol 2,4-bisphosphate
The following diagram outlines a typical workflow for the extraction and analysis of inositol phosphates from biological samples.
Caption: Workflow for Inositol Phosphate Analysis.
Step-by-Step Protocol for Inositol Phosphate Extraction
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Sample Collection: Harvest cells or tissues and immediately quench metabolic activity, for example, by flash-freezing in liquid nitrogen.
-
Acidic Extraction: Homogenize the sample in ice-cold 0.5 M perchloric acid.
-
Incubation: Incubate the homogenate on ice for 20-30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant and neutralize it with a suitable base, such as 2 M KOH, in the presence of a pH indicator.
-
Precipitate Removal: Centrifuge again to pellet the potassium perchlorate precipitate.
-
Sample Storage: The resulting supernatant, containing the inositol phosphates, can be stored at -80°C prior to analysis.
Part 4: Synthesis and Future Directions
The chemical synthesis of specific inositol phosphate isomers is a complex challenge due to the multiple hydroxyl groups on the myo-inositol ring, requiring sophisticated protection and deprotection strategies.[7][8][9] While detailed protocols for the synthesis of D-myo-Inositol 2,4-bisphosphate are not widely available in the public domain, general approaches involve the selective phosphorylation of partially protected myo-inositol derivatives.
The continued development of synthetic routes and the availability of purified D-myo-Inositol 2,4-bisphosphate will be critical for advancing our understanding of its precise biological roles. Future research will likely focus on identifying its specific protein targets, elucidating its involvement in various disease states, and exploring its potential as a therapeutic agent or a biomarker.
References
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Synthesis of D- and L-myo-inositol 1,2,4,5-tetrakisphosphate and stereoselectivity of the I(1,4,5)P3 receptor binding. PubMed. [Link]
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Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers. [Link]
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and l-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger. ACS Publications. [Link]
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(PDF) Determination of myo-inositol phosphates in tree nuts and grain fractions by HPLC-ESI-MS. ResearchGate. [Link]
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Capillary electrophoresis mass spectrometry identifies new isomers of inositol pyrophosphates in mammalian tissues. Chemical Science (RSC Publishing). [Link]
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Formal Synthesis of d-myo-Inositol 1,4,5-Tris(dihydrogen phosphate): Cyclization by an Unusual Ene Reaction and Use of the Bu2SnCl2/Bu2SnH2 Reagent for Generating an Equatorial Alcohol. The Journal of Organic Chemistry. [Link]
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From Myo-inositol to D-chiro-inositol molecular pathways. Iris Unimore. [Link]
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Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility. MDPI. [Link]
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High-resolution mass spectrometric analysis of myo-inositol hexakisphosphate using electrospray ionisation Orbitrap. PubMed. [Link]
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Analysis of Inositol Phosphates, Diphosphoinositol Phosphates, and Their Analogs by HPLC on an Acid-Compatible Stationary Phase with Detection by Complexation with Ferric Ion. ResearchGate. [Link]
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Analysis of Free Inositol Stereoisomers in Dietary Supplements by Hydrophilic Liquid Chromatography using the Arc™ Premier System and ACQUITY™ QDa™ II Mass Detector. Waters. [Link]
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Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review. Semantic Scholar. [Link]
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Investigating the Role of Inositol: Myo-inositol and D-Chiro-inositol in Diabetes: A Review. ARCC Journals. [Link]
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